Potassium 6-hydroxyhexanoate
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Overview
Description
Potassium 6-hydroxyhexanoate is a chemical compound with the molecular formula C6H11KO3. It is the potassium salt of 6-hydroxyhexanoic acid, which is an ω-hydroxy fatty acid.
Mechanism of Action
Target of Action
Potassium 6-hydroxyhexanoate is a chemical compound with the molecular formula C6H11KO3 The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
This compound might be involved in the synthesis of polyhydroxyalkanoates (PHAs), a type of microbial polyester produced by fermentation of carbon substrates . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 6-hydroxyhexanoate can be synthesized through a multi-enzyme cascade reaction. One such method involves the use of whole cells of Escherichia coli co-expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase for internal cofactor regeneration. This process does not require the supply of external NADPH or NADP+. The product inhibition caused by ε-caprolactone is overcome by using lipase CAL-B for in situ conversion into 6-hydroxyhexanoic acid .
Industrial Production Methods: In an industrial setting, the production of 6-hydroxyhexanoic acid, which can be converted to its potassium salt, can be achieved using recombinant Pseudomonas taiwanensis in a stirred-tank bioreactor. This method involves a four-step enzymatic cascade without the accumulation of intermediates. The process is optimized by adjusting the cyclohexane feed rate and implementing an in situ product removal strategy .
Chemical Reactions Analysis
Types of Reactions: Potassium 6-hydroxyhexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to 6-oxohexanoic acid using 6-hydroxyhexanoate dehydrogenase.
Reduction: Hydrogenolysis can convert 6-hydroxyhexanoic acid to 1,6-hexanediol.
Substitution: The compound can undergo direct condensation polymerization to produce co-polymers with lactic acid.
Major Products Formed:
Oxidation: 6-oxohexanoic acid
Reduction: 1,6-hexanediol
Substitution: Co-polymers with lactic acid
Scientific Research Applications
Potassium 6-hydroxyhexanoate has several scientific research applications:
Comparison with Similar Compounds
- 6-hydroxyhexanoic acid
- 1,6-hexanediol
- Adipic acid
- ε-caprolactone
Comparison: Potassium 6-hydroxyhexanoate is unique due to its potassium salt form, which enhances its solubility and reactivity in aqueous solutions. Compared to 6-hydroxyhexanoic acid, it is more stable and easier to handle in industrial processes. Its ability to undergo multi-enzyme cascade reactions efficiently sets it apart from other similar compounds .
Properties
CAS No. |
21810-34-4 |
---|---|
Molecular Formula |
C6H12KO3 |
Molecular Weight |
171.26 g/mol |
IUPAC Name |
potassium;6-hydroxyhexanoate |
InChI |
InChI=1S/C6H12O3.K/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9); |
InChI Key |
OTMXFWQLSAXUGE-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)[O-])CCO.[K+] |
Isomeric SMILES |
C(CCC(=O)[O-])CCO.[K+] |
Canonical SMILES |
C(CCC(=O)O)CCO.[K] |
Pictograms |
Irritant |
Origin of Product |
United States |
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